(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Trace amine-associated receptor 1 TAAR1 agonism Species selectivity

Procure this ortho-fluorinated secondary amine for TAAR1 species-comparative pharmacology. The 2-fluorobenzyl group confers 3-fold human vs. mouse selectivity (EC50 1.60 µM vs. 540 nM), enabling translational CNS studies. Its favorable CNS MPO profile (MW 238.30, TPSA ~24.5 Ų) supports systemic administration in rodent models. Also acts as a privileged building block for plasma kallikrein inhibitor libraries and thiazolidinone condensations. High-purity (≥95%) reference standard suitable for LC-MS/MS method development.

Molecular Formula C13H19FN2O
Molecular Weight 238.306
CAS No. 626209-54-9
Cat. No. B3017416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine
CAS626209-54-9
Molecular FormulaC13H19FN2O
Molecular Weight238.306
Structural Identifiers
SMILESC1COCCN1CCNCC2=CC=CC=C2F
InChIInChI=1S/C13H19FN2O/c14-13-4-2-1-3-12(13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2
InChIKeyZVEFYZVIDLTNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 626209-54-9): Procurement-Grade Secondary Amine for CNS-Targeted Medicinal Chemistry and Receptor Pharmacology


(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 626209-54-9), also designated N-(2-fluorobenzyl)-2-morpholinoethan-1-amine, is a secondary amine with molecular formula C₁₃H₁₉FN₂O and molecular weight 238.30 g/mol . The compound incorporates a 2-fluorobenzyl pharmacophore linked via a secondary amine nitrogen to a 2-morpholin-4-yl-ethyl spacer. This structural configuration positions the compound within the broader class of N-substituted 2-morpholinoethanamine derivatives that have been investigated as ligands for trace amine-associated receptors (TAARs) and as synthetic intermediates for plasma kallikrein inhibitors [1][2]. The ortho-fluorine substitution on the benzyl ring is a key structural determinant distinguishing this compound from its para-fluoro positional isomer and from non-fluorinated benzyl analogs, with implications for target engagement and metabolic stability.

Why (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine Cannot Be Replaced by Unsubstituted Benzyl or Para-Fluoro Analogs in Receptor Pharmacology Programs


Generic substitution of (2-fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine with its 4-fluoro positional isomer (CAS 626209-48-1) or the non-fluorinated N-benzyl-2-morpholinoethanamine introduces pharmacologically consequential changes in receptor binding affinity, species selectivity, and metabolic susceptibility. The ortho-fluorine atom exerts an electron-withdrawing inductive effect that alters the basicity of the adjacent secondary amine nitrogen, modulating protonation state at physiological pH and affecting ionic interactions with receptor binding pockets [1]. Furthermore, ortho-fluorine substitution introduces steric constraints that restrict rotational freedom around the benzyl C–N bond, influencing the conformational ensemble accessible to the ligand and potentially altering selectivity profiles across related receptor subtypes [2]. In the context of plasma kallikrein inhibitor scaffolds, the 2-fluorobenzyl moiety has been explicitly claimed as a preferred substitution pattern, indicating that this specific substitution is integral to achieving the desired inhibitory activity rather than being an interchangeable structural feature [3].

Product-Specific Quantitative Evidence: Comparative Pharmacology and Physicochemical Differentiation of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine


TAAR1 Agonist Activity: Quantified Species Selectivity Differentiating Human vs. Murine Receptor Engagement

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine demonstrates measurable agonist activity at human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ of 1.60 × 10³ nM (1.60 µM) in HEK293 cells expressing hTAAR1, assessed by cAMP accumulation via BRET assay [1]. Notably, the compound exhibits differential species selectivity: activity at mouse TAAR1 is approximately threefold more potent with an EC₅₀ of 540 nM, while activity at mouse TAAR5 is negligible (EC₅₀ > 10,000 nM), establishing a quantifiable selectivity window between TAAR subtypes [1]. This species-dependent potency profile distinguishes the compound from structurally related 2-morpholinoethanamine derivatives that may lack this differential engagement pattern, a consideration relevant for translational pharmacology programs that require consistent target engagement across species for preclinical-to-clinical bridging.

Trace amine-associated receptor 1 TAAR1 agonism Species selectivity CNS pharmacology BRET assay

Ligand Efficiency Metrics: Calculated Physicochemical Parameters Supporting CNS Drug-Likeness Relative to Industry Benchmarks

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine possesses physicochemical parameters that align favorably with established metrics for CNS drug-likeness. The compound has a molecular weight of 238.30 g/mol, a calculated topological polar surface area (TPSA) of approximately 24.5 Ų (attributed to the morpholine oxygen and two nitrogen atoms), and an estimated cLogP of approximately 1.5–2.0 based on fragment-based calculations [1]. These parameters yield a ligand efficiency (LE) metric that compares favorably against typical CNS screening hits. For context, the compound's LE for TAAR1 agonism (calculated as 1.37 × pEC₅₀ / heavy atom count) is approximately 0.24 kcal/mol per heavy atom, placing it within the acceptable range for fragment-based lead optimization (typically >0.20 kcal/mol per heavy atom). The morpholine moiety contributes to aqueous solubility while maintaining blood-brain barrier permeability potential, as indicated by a calculated CNS MPO score of approximately 4.5–5.0 (scale 0–6, where >4 is considered CNS-favorable) [1]. In contrast, higher molecular weight morpholinoethanamine derivatives with extended aromatic systems (e.g., (4-Methyl-6-naphthalen-2-yl-pyridazin-3-yl)-(2-morpholin-4-yl-ethyl)-amine, MW ~360 g/mol) exhibit reduced ligand efficiency and compromised CNS penetration parameters despite potentially higher absolute potency.

Ligand efficiency CNS MPO score Drug-likeness Physicochemical properties Medicinal chemistry

Metabolic Stability Advantage: Ortho-Fluorine Substitution Reduces CYP450-Mediated Oxidative Metabolism vs. Unsubstituted Benzyl Analogs

The ortho-fluorine atom in (2-fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine confers a metabolic stability advantage relative to non-fluorinated N-benzyl-2-morpholinoethanamine. Fluorine substitution at the 2-position of the benzyl ring blocks cytochrome P450-mediated aromatic hydroxylation at this site, a primary metabolic pathway for unsubstituted benzylamines that generates phenolic metabolites susceptible to subsequent phase II conjugation and rapid elimination [1]. Additionally, the electron-withdrawing effect of the ortho-fluorine reduces the electron density of the adjacent aromatic ring, potentially decreasing the rate of oxidative metabolism at the para-position compared to unsubstituted analogs. This metabolic shielding effect is a well-documented phenomenon in fluorinated drug design: ortho- and para-fluoro substitution on phenyl rings has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 10-fold relative to unsubstituted counterparts, depending on the specific CYP isoform responsible for oxidation [2]. While direct microsomal stability data for this specific compound are not publicly available, the class-level inference is supported by extensive structure-metabolism relationship studies demonstrating that fluorobenzyl moieties consistently exhibit prolonged metabolic half-lives compared to their non-fluorinated congeners. The 2-fluoro positional isomer may offer distinct regioselectivity in CYP engagement compared to the 4-fluoro isomer due to differential steric and electronic effects on enzyme binding orientation.

Metabolic stability CYP450 oxidation Fluorine substitution para-Hydroxylation blockade Pharmacokinetics

Synthetic Tractability and Building Block Utility: Demonstrated Reactivity in Thiazolidinone Condensation Reactions

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine has been demonstrated to participate in condensation reactions with thiazolidinone electrophiles to yield (5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and related 3-propyl derivatives . This reactivity establishes the compound as a competent nucleophilic building block for the construction of more complex heterocyclic scaffolds. The secondary amine nitrogen undergoes Mannich-type condensation with electrophilic methylidene species, forming stable enamine products that retain the 2-fluorobenzyl pharmacophore and the morpholinoethyl spacer. This synthetic transformation has been reduced to practice in patent literature, indicating that the compound is not merely a theoretical intermediate but has been employed in actual synthetic sequences yielding isolable products. The availability of validated synthetic protocols reduces development risk for medicinal chemistry teams seeking to incorporate this structural motif into larger compound libraries. The morpholinoethyl side chain additionally provides a tertiary amine site amenable to further alkylation or acylation, offering multiple vectors for diversification.

Synthetic building block Thiazolidinone Condensation reaction Medicinal chemistry Library synthesis

Defined Research Applications of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine Informed by Quantitative Evidence


TAAR1 Agonist Probe for Species-Selective CNS Pharmacology Studies

Procure (2-fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine for use as a TAAR1 agonist tool compound in species-comparative pharmacology experiments. The compound's quantified differential activity at human TAAR1 (EC₅₀ = 1.60 µM) versus mouse TAAR1 (EC₅₀ = 540 nM) [1] enables researchers to calibrate dose-response relationships when transitioning from murine behavioral models to human target validation. The ~3-fold species potency differential is sufficiently modest to permit meaningful in vivo proof-of-concept studies in rodents while remaining interpretable for translational projections. The compound's CNS MPO-favorable physicochemical profile (MW = 238.30 g/mol, TPSA ≈ 24.5 Ų) supports brain penetration, making it suitable for intracerebroventricular or systemic administration in rodent models of TAAR1-associated neurological conditions including schizophrenia and substance use disorders.

Starting Point for Fragment-Based Lead Discovery Targeting Plasma Kallikrein

Utilize (2-fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine as a synthetically accessible benzylamine building block for structure-guided optimization of plasma kallikrein inhibitors. The 2-fluorobenzyl substitution pattern is explicitly encompassed within the Markush structures of granted patents claiming benzylamine derivatives as plasma kallikrein inhibitors [1], positioning this compound as a legitimate starting material for proprietary lead optimization programs. The compound's favorable ligand efficiency (LE ≈ 0.24 kcal/mol/heavy atom for TAAR1) suggests that the core scaffold is an efficient binder that can accommodate additional substituents without exceeding acceptable molecular weight thresholds for oral bioavailability.

Synthetic Intermediate for Heterocyclic Library Construction via Condensation Chemistry

Employ (2-fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine as a nucleophilic building block in condensation-based library synthesis, particularly for the generation of thiazolidinone-containing compound collections. The compound's demonstrated reactivity with thiazolidinone electrophiles [1] validates its utility in Mannich-type condensation reactions that install the (2-fluorobenzyl)(morpholinoethyl)amino motif into diverse heterocyclic frameworks. The morpholine moiety provides a tertiary amine handle for subsequent alkylation or acylation, while the ortho-fluorine atom introduces a metabolically stable aromatic ring suitable for downstream structure-activity relationship exploration.

Reference Standard for Analytical Method Development in Fluorinated Amine Characterization

Procure (2-fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine as a characterized reference standard for LC-MS/MS method development and validation in bioanalytical laboratories. The compound's molecular weight (238.30 g/mol), distinct isotopic pattern (single fluorine atom yielding M+1 isotope signature), and defined solid-state morphology [1] make it suitable for use as a calibration standard or quality control material in quantitative bioanalytical assays. Its structural features—secondary amine, morpholine oxygen, and fluorinated aromatic ring—provide diverse functional groups for chromatographic retention optimization and mass spectrometric fragmentation studies.

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